2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that features a combination of indole, sulfonyl, and pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole core is then sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: The sulfonylated indole is then reacted with 3-pyridinemethanamine and acetic anhydride to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the pyridine ring, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Sodium hydride, organolithium reagents, or Grignard reagents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a lead compound for drug development.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridine moieties allow the compound to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(Benzylsulfonyl)-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide
- 2-(3-((4-Methylphenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide
- 2-(3-((4-Methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide
Uniqueness
The uniqueness of 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-methylbenzylsulfonyl group enhances its lipophilicity and potential for membrane permeability, while the indole and pyridine moieties provide multiple sites for interaction with biological targets.
Properties
IUPAC Name |
2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-18-8-10-19(11-9-18)17-31(29,30)23-15-27(22-7-3-2-6-21(22)23)16-24(28)26-14-20-5-4-12-25-13-20/h2-13,15H,14,16-17H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWLWAJQTSUOKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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